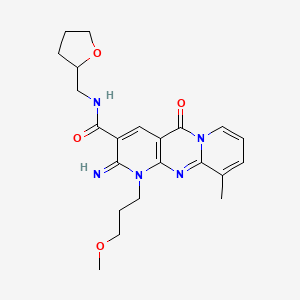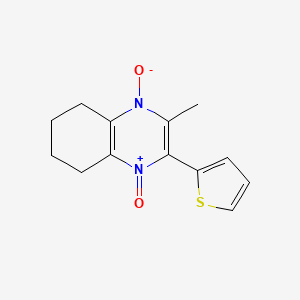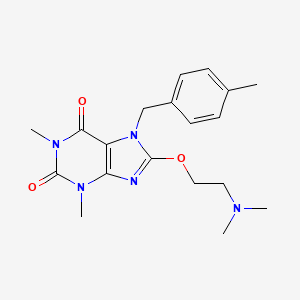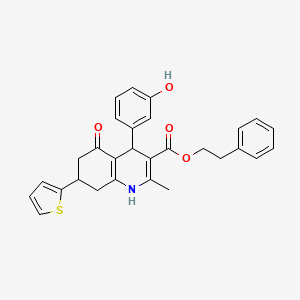![molecular formula C32H24N8O4 B11613565 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11613565.png)
2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound featuring benzotriazole and methoxyphenyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the reaction of benzotriazole with appropriate aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Various substitution reactions can occur at the benzotriazole or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzotriazole compounds .
Applications De Recherche Scientifique
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The benzotriazole moiety acts as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules . The methoxyphenyl groups contribute to the compound’s overall stability and bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Used in peptide synthesis and known for its high reactivity and low racemization.
TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): Similar to HBTU, used in peptide coupling reactions.
1-Hydroxybenzotriazole: Commonly used as a coupling reagent in organic synthesis.
Uniqueness
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its dual benzotriazole and methoxyphenyl functionalities, which confer distinct electronic and steric properties. These features make it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C32H24N8O4 |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
2,5-bis(benzotriazol-1-yl)-3,6-bis(3-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H24N8O4/c1-43-21-11-7-9-19(17-21)33-27-29(39-25-15-5-3-13-23(25)35-37-39)32(42)28(34-20-10-8-12-22(18-20)44-2)30(31(27)41)40-26-16-6-4-14-24(26)36-38-40/h3-18,33-34H,1-2H3 |
Clé InChI |
GHPUJFDDHMMNAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC(=CC=C5)OC)N6C7=CC=CC=C7N=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B11613484.png)
![N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613485.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11613488.png)


![4-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B11613499.png)
![N,N-diethyl-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B11613502.png)
![2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11613505.png)

![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B11613521.png)

![4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613534.png)
![(6Z)-3-(2-chlorophenyl)-6-(furan-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11613543.png)
![8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11613546.png)
